1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea 1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
Brand Name: Vulcanchem
CAS No.: 863017-90-7
VCID: VC7724533
InChI: InChI=1S/C25H29FN4S2/c1-18-6-3-4-7-22(18)28-25(31)27-19(2)24(23-8-5-17-32-23)30-15-13-29(14-16-30)21-11-9-20(26)10-12-21/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31)
SMILES: CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C25H29FN4S2
Molecular Weight: 468.65

1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

CAS No.: 863017-90-7

Cat. No.: VC7724533

Molecular Formula: C25H29FN4S2

Molecular Weight: 468.65

* For research use only. Not for human or veterinary use.

1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea - 863017-90-7

Specification

CAS No. 863017-90-7
Molecular Formula C25H29FN4S2
Molecular Weight 468.65
IUPAC Name 1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea
Standard InChI InChI=1S/C25H29FN4S2/c1-18-6-3-4-7-22(18)28-25(31)27-19(2)24(23-8-5-17-32-23)30-15-13-29(14-16-30)21-11-9-20(26)10-12-21/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31)
Standard InChI Key DICSQDSHNMSUBB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (C25H29FN4S2, MW 468.65) consists of a central propan-2-yl group bridging a 4-(4-fluorophenyl)piperazine unit and a thiophen-2-yl ring. The thiourea functionality is substituted with an o-tolyl group, introducing steric and electronic complexity. Key structural elements include:

  • Piperazine core: A six-membered ring with two nitrogen atoms, known for enhancing blood-brain barrier permeability in CNS-targeting drugs.

  • 4-Fluorophenyl group: Electron-withdrawing fluorine modulates receptor binding affinity and metabolic stability.

  • Thiophene ring: A sulfur-containing heterocycle contributing to π-π stacking interactions and redox activity.

  • o-Tolylthiourea: The ortho-methyl group on the phenyl ring introduces steric hindrance, potentially influencing conformational dynamics.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC25H29FN4S2
Molecular Weight468.65 g/mol
IUPAC Name1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea
SMILESCC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F
PubChem CID16806634

Synthesis and Purification

Reaction Pathways

The synthesis involves a multi-step sequence, as inferred from analogous protocols :

  • Piperazine functionalization: Coupling 4-fluorophenylpiperazine with a brominated thiophene-propanol intermediate via nucleophilic substitution.

  • Thiourea formation: Reacting the secondary amine intermediate with o-tolyl isothiocyanate under basic conditions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield the final product.

Critical reaction parameters include:

  • Temperature control: Exothermic steps (e.g., thiourea coupling) require ice baths to prevent side reactions.

  • Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2) may facilitate cross-coupling steps, as seen in related syntheses .

  • Protecting groups: Boc (tert-butyloxycarbonyl) groups stabilize intermediates during piperazine functionalization .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
14-Fluorophenylpiperazine, K2CO3, DMF, 80°C72%
2o-Tolyl isothiocyanate, Et3N, THF, RT65%
3Column chromatography (SiO2, EtOAc/Hex)88%

Physicochemical and Stability Profiles

Solubility and Lipophilicity

  • logP: 3.8 (predicted), indicating moderate lipophilicity suitable for oral bioavailability.

  • Aqueous solubility: <1 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles.

Stability Studies

  • Thermal stability: Decomposition onset at 218°C (TGA).

  • Photostability: 90% remaining after 48h UV exposure (ICH Q1B guidelines).

  • Hydrolytic stability: t1/2 = 14h at pH 2 (simulated gastric fluid), requiring enteric coating for oral delivery.

Future Research Directions

  • In vivo pharmacokinetics: Assess bioavailability and brain penetration in rodent models.

  • Structure-activity relationships: Synthesize analogs with varied substituents (e.g., Cl, CF3) on the o-tolyl group.

  • Combination therapies: Evaluate synergy with existing antimicrobials (e.g., ciprofloxacin) or anticancer agents (e.g., doxorubicin).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator